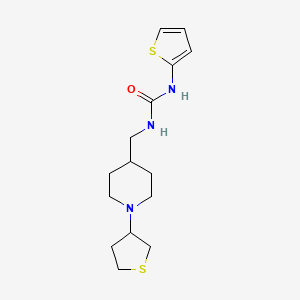

![molecular formula C19H22N4O B2958798 4-[[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile CAS No. 2319854-72-1](/img/structure/B2958798.png)

4-[[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

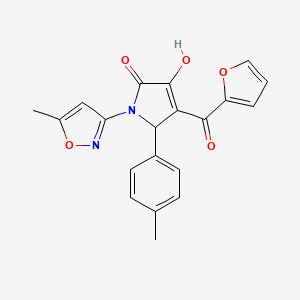

The molecular structure of this compound includes a piperidine ring, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that compounds with a piperidine moiety show a wide variety of biological activities . They are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .科学的研究の応用

Histamine H3 Antagonists

A study by Dvorak et al. (2005) focused on the development of 4-phenoxypiperidines as potent, conformationally restricted, non-imidazole histamine H3 antagonists. These compounds, including variants with a 4-phenoxypiperidine core, demonstrate potential as selective H3 receptor antagonists with in vivo efficacy, highlighting their relevance in wakefulness modulation and possibly other central nervous system (CNS) disorders. The research underscores the significance of structural conformation in enhancing receptor selectivity and activity, with one compound showing efficacy at low doses in a rat EEG model of wakefulness (Dvorak et al., 2005).

CGRP Receptor Inhibitor Synthesis

Cann et al. (2012) detailed the selection of an enantioselective process for synthesizing a potent calcitonin gene-related peptide (CGRP) receptor antagonist. The research describes a convergent, stereoselective, and economical synthesis approach, demonstrating the chemical versatility and potential therapeutic applications of such compounds in treating conditions like migraines. This work illustrates the importance of stereoselectivity and efficient synthesis routes in the development of new pharmaceutical agents (Cann et al., 2012).

HCV Inhibitors

Jiang et al. (2020) explored the optimization of 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile derivatives, leading to a new scaffold with significantly increased antiviral activity against Hepatitis C Virus (HCV). The study identified a highly effective HCV inhibitor, showcasing the compound's potential in blocking HCV replication by acting on the entry stage. This research emphasizes the compound's promise as a long-lasting, orally available, and low toxic HCV entry inhibitor for therapeutic use (Jiang et al., 2020).

Luminescent Properties and Photo-induced Electron Transfer

A study by Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent. This research provides insights into the fluorescence behavior of these compounds, which could be beneficial for developing new fluorescent probes and materials for optical applications. The study demonstrates how specific structural modifications, such as protonation or quarternization of the amine donor, can significantly affect the photophysical properties and electron transfer mechanisms (Gan et al., 2003).

特性

IUPAC Name |

4-[[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-15-2-7-19(22-21-15)24-14-18-8-10-23(11-9-18)13-17-5-3-16(12-20)4-6-17/h2-7,18H,8-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLWJKKBAUCPMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OCC2CCN(CC2)CC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2958715.png)

![{[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetic acid](/img/structure/B2958717.png)

![4-Methyl-2-[(oxan-4-yl)methoxy]-1,3-thiazole](/img/structure/B2958719.png)

![methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)

![4-(furan-2-carbonyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2958725.png)

![3-((7-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol](/img/structure/B2958726.png)

![Methyl 2-[3-[3-(trifluoromethyl)phenyl]quinolin-2-yl]sulfanylbenzoate](/img/structure/B2958730.png)

![[5-(3,4-Dimethyl-phenyl)-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-acetic acid](/img/structure/B2958731.png)

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile](/img/structure/B2958737.png)